molecular formula C14H13F3N2O8S B13857482 N-HydroxyRiluzoleO-beta-D-Glucuronide

N-HydroxyRiluzoleO-beta-D-Glucuronide

Cat. No.: B13857482
M. Wt: 426.32 g/mol
InChI Key: FFSAFFLDTNIAHQ-LIJGXYGRSA-N
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Description

N-HydroxyRiluzoleO-beta-D-Glucuronide is a metabolite of Riluzole, a neuroprotective agent that modulates glutamatergic transmission. This compound is formed through the glucuronidation process, where Riluzole is conjugated with glucuronic acid. The resulting compound is significant in the field of medicinal chemistry due to its potential therapeutic applications and its role in drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-HydroxyRiluzoleO-beta-D-Glucuronide typically involves the glucuronidation of N-HydroxyRiluzole. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor and the enzyme UGT .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods utilizing microbial or mammalian cell cultures that express the necessary UGT enzymes. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H13F3N2O8S

Molecular Weight

426.32 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H13F3N2O8S/c15-14(16,17)26-4-1-2-5-6(3-4)28-13(18-5)19-27-12-9(22)7(20)8(21)10(25-12)11(23)24/h1-3,7-10,12,20-22H,(H,18,19)(H,23,24)/t7-,8-,9+,10-,12-/m0/s1

InChI Key

FFSAFFLDTNIAHQ-LIJGXYGRSA-N

Isomeric SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NOC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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